1-bromo-10-(tert-butoxy)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-10-(tert-butoxy)decane is an organic compound that features a bromine atom attached to the first carbon of a decane chain, with a tert-butoxy group attached to the tenth carbon. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-10-(tert-butoxy)decane can be synthesized through a multi-step process. One common method involves the reaction of 1,10-decanediol with tert-butyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a brominating agent like phosphorus tribromide to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
1-bromo-10-(tert-butoxy)decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 10-(tert-butoxy)decan-1-ol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Bases: Sodium hydride, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
10-(tert-butoxy)decan-1-ol: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Carbonyl Compounds: Formed through oxidation reactions.
Scientific Research Applications
1-bromo-10-(tert-butoxy)decane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-bromo-10-(tert-butoxy)decane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions. The tert-butoxy group can stabilize intermediates and influence the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-bromo-10-(methoxy)decane: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-bromo-10-(ethoxy)decane: Similar structure but with an ethoxy group instead of a tert-butoxy group.
Uniqueness
1-bromo-10-(tert-butoxy)decane is unique due to the presence of the bulky tert-butoxy group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
CAS No. |
87292-03-3 |
---|---|
Molecular Formula |
C14H29BrO |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
1-bromo-10-[(2-methylpropan-2-yl)oxy]decane |
InChI |
InChI=1S/C14H29BrO/c1-14(2,3)16-13-11-9-7-5-4-6-8-10-12-15/h4-13H2,1-3H3 |
InChI Key |
QVHWZTMGKJDPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCCCCCCBr |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.